

Comparison Guide: NMR Chemical Shift Differences in ()- and ()-3-Decene

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Compound of Interest

Compound Name: *trans*-3-Decene

CAS No.: 19150-21-1

Cat. No.: B095635

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Executive Summary

Differentiation between (

)- and (

)-alkene isomers is a critical step in structural elucidation and quality control for drug development. While

NMR coupling constants (

-values) are often used for disubstituted alkenes,

NMR provides a superior, non-ambiguous diagnostic tool for trisubstituted or flexible linear chains like 3-decene.

The definitive differentiator is the

-gauche effect (steric compression), which causes the allylic carbons of the (

)-isomer to appear significantly upfield (shielded) compared to the (

)-isomer.

Theoretical Basis: The -Gauche Effect

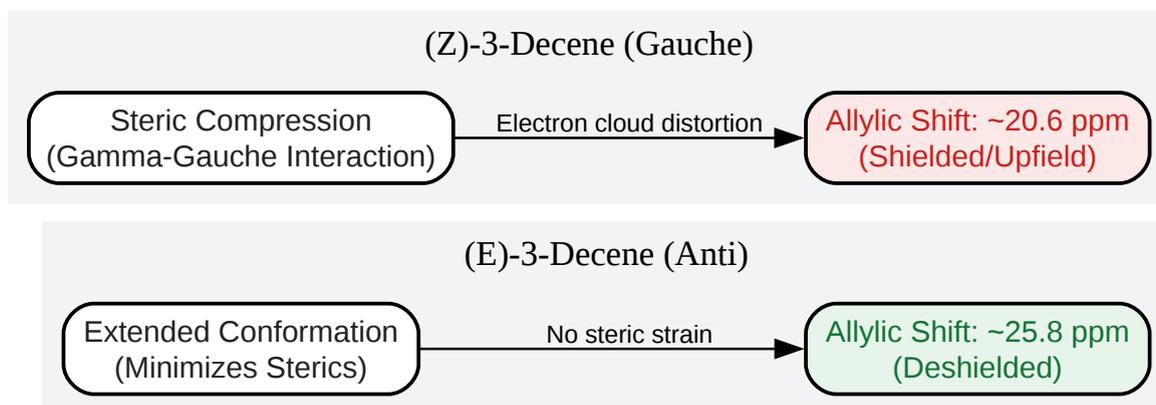
The chemical shift difference arises from the spatial arrangement of the carbon chain.

- ()-Isomer (Anti): The alkyl groups at C2 and C5 are on opposite sides of the double bond. The chain adopts an extended, "anti" conformation, minimizing steric repulsion.
- ()-Isomer (Gauché): The alkyl groups are on the same side (cis). This forces the allylic carbons (C2 and C5) into a sterically crowded "gauche" interaction with the opposite side of the chain.

Mechanism: This steric compression distorts the electron cloud around the allylic carbons, increasing electron density and shielding the nucleus. Consequently, (

)-allylic carbons resonate at a lower frequency (lower ppm) than their ()-counterparts.

Visualizing the Steric Interaction



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Figure 1: Mechanistic origin of the chemical shift difference. The ()-isomer experiences steric compression, leading to an upfield shift.

Comparative Data Analysis

The following table summarizes the chemical shifts for 3-decene. Note that while the vinylic carbons (C3, C4) show minor differences, the allylic carbons (C2, C5) provide the diagnostic signal.

Data Source: Values are derived from high-resolution experimental data of homologous linear alkenes (e.g., 3-hexene, 3-octene) which exhibit identical chemical environments for the core C1-C6 segment [1][2].

Carbon Position	Carbon Type	()-3-Decene (, ppm)	()-3-Decene (, ppm)	(ppm)
C1	Methyl (Terminal)	14.4	14.4	0.0
C2	Allylic (to C=C)	25.8	20.6	+5.2 (Diagnostic)
C3	Vinylic (=CH-)	132.5	131.8	+0.7
C4	Vinylic (=CH-)	130.5	129.5	+1.0
C5	Allylic (to C=C)	32.5	27.4	+5.1 (Diagnostic)
C6-C10	Distal Alkyl Chain	29.5 - 14.1	29.5 - 14.1	~0.0

Key Takeaway:

- If the allylic signal appears above 25 ppm, the configuration is ().
- If the allylic signal appears near 20-21 ppm, the configuration is ().

Experimental Protocol

To ensure accurate assignment, follow this self-validating protocol.

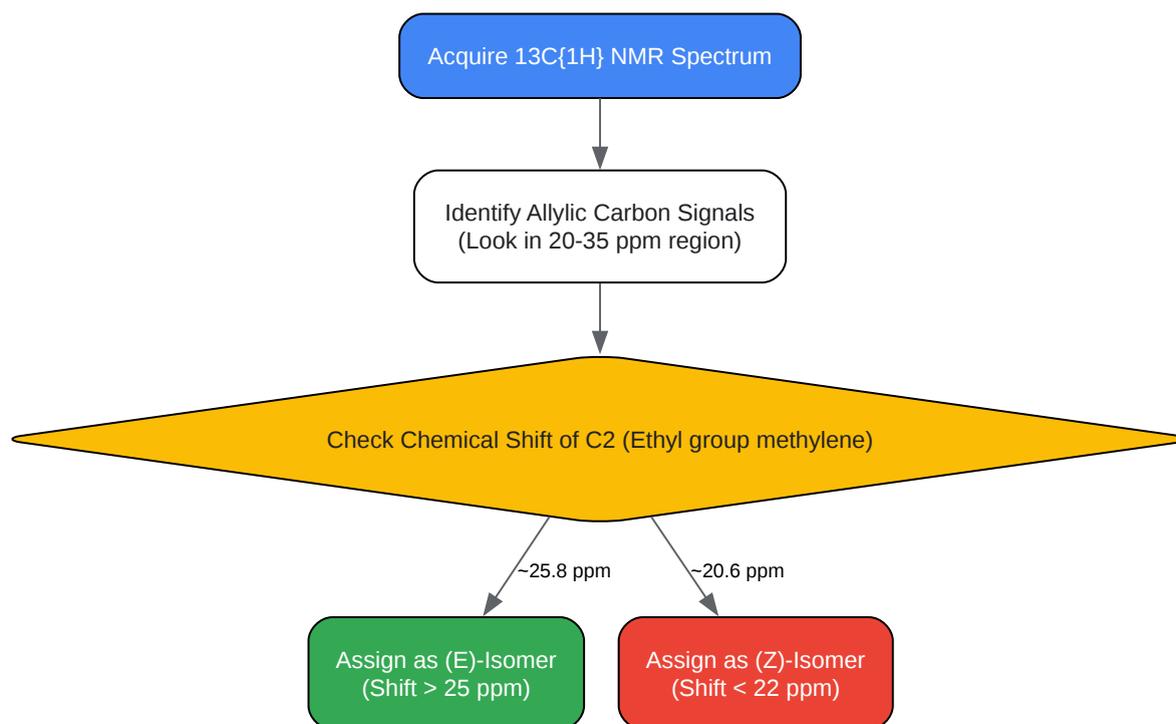
Objective: Acquire high-resolution

NMR spectra sufficient to resolve the ~5 ppm allylic difference.

- Sample Preparation:
 - Dissolve ~20-50 mg of the alkene in 0.6 mL of (Chloroform-d).
 - Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent line broadening.
- Acquisition Parameters:
 - Frequency: 100 MHz or higher (for).
 - Pulse Sequence: Standard proton-decoupled (e.g., zgpg30 on Bruker).
 - Scans: Minimum 256 scans (to ensure adequate S/N for allylic carbons).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow relaxation of methyl/methylene carbons.
- Processing:
 - Apply exponential multiplication (LB = 1.0 - 2.0 Hz).
 - Reference the spectrum to the triplet center at 77.16 ppm.

Decision Workflow for Assignment

Use this logic flow to assign your specific batch of 3-decene.



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Figure 2: Decision tree for stereochemical assignment based on experimental data.

Implications for Drug Development

In medicinal chemistry, the stereochemistry of an alkene often dictates its biological activity (e.g., binding affinity to a receptor pocket).

- Purity Assessment: This NMR method can detect minor isomeric impurities () without the need for derivatization or complex chromatography.
- Stability Monitoring: (

)-alkenes are thermodynamically less stable than (

)-alkenes. This method allows for monitoring of potential isomerization during storage or formulation.

References

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